molecular formula C24H25N5O3S B612160 Berzosertib CAS No. 1232416-25-9

Berzosertib

货号 B612160
CAS 编号: 1232416-25-9
分子量: 463.55
InChI 键: JZCWLJDSIRUGIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Berzosertib (VE-822, VX-970, M6620) is a drug originally invented by Vertex Pharmaceuticals and licensed to Merck KGaA, Darmstadt, Germany, for development . It acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .


Synthesis Analysis

A population pharmacokinetics analysis was performed using the combined dataset from two phase I clinical studies in patients with advanced cancers receiving an intravenous infusion of berzosertib alone or in combination with chemotherapy . The analysis included data from 240 patients across 11 dose levels (18–480 mg/m²) .


Molecular Structure Analysis

Berzosertib’s molecular formula is C24H25N5O3S . It belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group .


Chemical Reactions Analysis

Berzosertib acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .


Physical And Chemical Properties Analysis

Berzosertib’s molecular weight is 463.56 g·mol−1 . It is a selective and potent inhibitor of ataxia–telangiectasia and Rad3-related (ATR) for intravenous administration .

科学研究应用

1. Small Cell Lung Cancer Treatment

  • Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .
  • Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

  • Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .
  • Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

  • Application Summary : In a UCLA-led study, berzosertib showed promise in treating COVID-19 .

1. Small Cell Lung Cancer Treatment

  • Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .
  • Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

  • Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .
  • Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

  • Application Summary : In a UCLA-led study, berzosertib showed promise in treating COVID-19 .

1. Small Cell Lung Cancer Treatment

  • Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .
  • Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

  • Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .
  • Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

  • Application Summary : In a UCLA-led study, berzosertib showed promise in treating COVID-19 .

未来方向

Berzosertib is the leading asset in Merck KGaA’s DNA damage response (DDR) inhibitor program and one of the most advanced ATR inhibitors in oncology clinical development industry-wide . It has shown promising results in the first clinical trial of the drug class . A new company-sponsored, global clinical trial will further assess berzosertib in small cell lung cancer .

属性

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025940
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Berzosertib

CAS RN

1232416-25-9
Record name Berzosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berzosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11794
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERZOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
805
Citations
L Gorecki, M Andrs, M Rezacova… - Pharmacology & …, 2020 - Elsevier
Chemoresistance, radioresistance, and the challenge of achieving complete resection are major driving forces in the search for more robust and targeted anticancer therapies. …
Number of citations: 68 www.sciencedirect.com
PA Konstantinopoulos, SC Cheng… - The Lancet …, 2020 - thelancet.com
… This study shows a benefit of adding berzosertib to gemcitabine in platinum-resistant high-grade serous ovarian cancer. This combination warrants further investigation in this setting. …
Number of citations: 143 www.thelancet.com
GI Shapiro, R Wesolowski, C Devoe, S Lord… - British journal of …, 2021 - nature.com
… of berzosertib have … berzosertib administration relative to chemotherapy is critical as preclinical investigations have shown that optimal efficacy is achieved by administering berzosertib …
Number of citations: 36 www.nature.com
MR Middleton, E Dean, TRJ Evans, GI Shapiro… - British journal of …, 2021 - nature.com
… (iv) berzosertib was planned to assess the safety of berzosertib monotherapy; the … study of berzosertib monotherapy. A 21-day chemotherapy dosing cycle was used for berzosertib + …
Number of citations: 57 www.nature.com
SK Pal, PH Frankel, A Mortazavi, M Milowsky… - JAMA …, 2021 - jamanetwork.com
… berzosertib in this early study, as well as the preclinical synergy observed between berzosertib … of berzosertib to chemotherapy in patients with mUC could improve clinical outcomes. …
Number of citations: 24 jamanetwork.com
R Plummer, E Dean, HT Arkenau, C Redfern, AI Spira… - Lung Cancer, 2022 - Elsevier
Objectives Berzosertib (formerly M6620, VX-970) is an intravenous, highly potent and selective, first-in-class ataxia telangiectasia and Rad3-related (ATR) protein kinase inhibitor. We …
Number of citations: 16 www.sciencedirect.com
N Terranova, M Jansen, M Falk… - Cancer Chemotherapy and …, 2021 - Springer
… efficacy of berzosertib in combination with chemotherapy. Berzosertib dramatically enhanced … In combination with gemcitabine, berzosertib acutely sensitized acute myeloid leukemia …
Number of citations: 13 link.springer.com
F Ni, H Tang, C Wang, Z Wang, F Yu… - Cancer management …, 2019 - Taylor & Francis
Background Current investigations suggest that the Base Excision Repair (BER) system may change DNA repair capacity and affect clinical gastric cancer progression such as overall …
Number of citations: 16 www.tandfonline.com
SK Pal, A Mortazavi, MI Milowsky, UN Vaishampayan… - 2021 - ascopubs.org
… Preclinical synergy was noted between cisplatin and berzosertib, a selective ATR inhibitor. The current study sought to determine if the combination of berzosertib and CG could …
Number of citations: 1 ascopubs.org
J Schnoell, C Sparr, S Al-Gboore, M Haas… - Investigational New …, 2023 - Springer
… berzosertib treatment in combination with radiation and cisplatin in HNSCC. The HNSCC cell lines Cal-27 and FaDu were treated with berzosertib … Berzosertib treatment decreased cell …
Number of citations: 3 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。